REACTION_CXSMILES
|
[CH3:1][C:2](=[C:4]([CH3:6])[CH3:5])[CH3:3].[Cl:7][SiH:8]([Cl:10])[Cl:9].N(C1(C#N)CCCCC1)=NC1(C#N)CCCCC1>>[CH3:1][C:2]([Si:8]([Cl:10])([Cl:9])[Cl:7])([CH3:3])[CH:4]([CH3:6])[CH3:5]
|
Name
|
|
Quantity
|
177 g
|
Type
|
reactant
|
Smiles
|
CC(C)=C(C)C
|
Name
|
|
Quantity
|
562 g
|
Type
|
reactant
|
Smiles
|
Cl[SiH](Cl)Cl
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
N(=NC1(CCCCC1)C#N)C1(CCCCC1)C#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A two-liter autoclave (Husteroy) equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
The resulting reaction liquid
|
Type
|
DISTILLATION
|
Details
|
was purified by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(C)C)(C)[Si](Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 406 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |